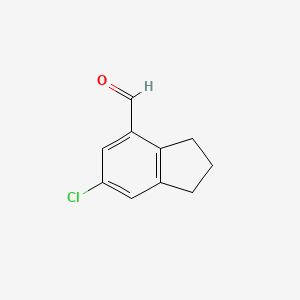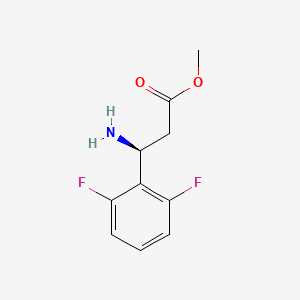
Rel-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group, making it an interesting subject for research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents, particularly those targeting specific pathways or receptors.
Industry: In industrial applications, the compound may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: A similar compound without the chiral centers.
2-(4-methoxyphenyl)pyrrolidine: Lacks the carboxylic acid group.
2-(4-methoxyphenyl)proline: A structurally related amino acid derivative.
Uniqueness: The unique combination of the methoxyphenyl group, pyrrolidine ring, and carboxylic acid group in rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid provides distinct chemical and biological properties, making it a valuable compound for research and application.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11-/m0/s1 |
InChI-Schlüssel |
NPLUHRDFXUIWSJ-QWRGUYRKSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](CCN2)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(CCN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)

![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)





